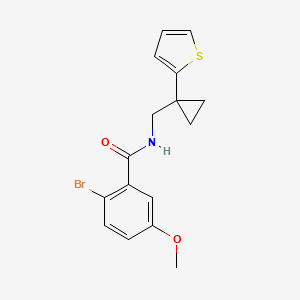
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit potent biological activity and is currently being investigated for its use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- Eschenmoser Coupling Reaction : Research by Kammel et al. (2015) explored reactions involving brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, leading to the discovery of unexpected Eschenmoser coupling reactions. This study provides insight into synthetic pathways that could be relevant for the modification or synthesis of complex molecules similar to the target compound (Kammel et al., 2015).
Antiviral Activity
- Nucleoside Phosphonate Analogues : A study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, revealed antiviral activity. This demonstrates the potential for structurally similar compounds to be explored for their pharmacological properties (Hocková et al., 2003).
Photodynamic Therapy and Photosensitizers
- Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating their potential application in photodynamic therapy for cancer treatment. This suggests a possible area of research for compounds with similar functional groups or structural motifs (Pişkin et al., 2020).
Antibacterial and Antimicrobial Properties
- Thiourea Derivatives : Limban et al. (2011) synthesized thiourea derivatives with significant antibacterial activity against strains known for biofilm formation. This study highlights the potential for exploring similar compounds for novel antimicrobial agents (Limban et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-bromo-5-methoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide” are currently unknown. This compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives often interact with their targets through electrophilic substitution, similar to the benzene ring . This is due to the excessive π-electrons delocalization, which makes them aromatic in nature .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiophene derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the diverse biological activities of thiophene derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-11-4-5-13(17)12(9-11)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDPSKDANVWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

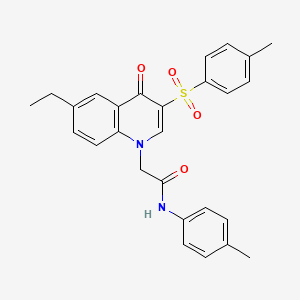
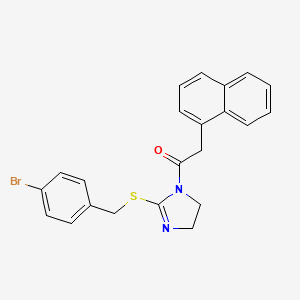
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)


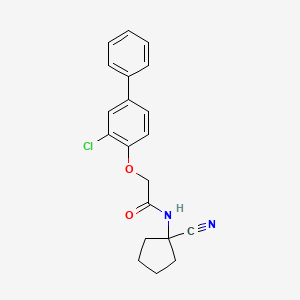

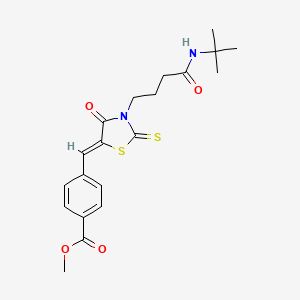

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
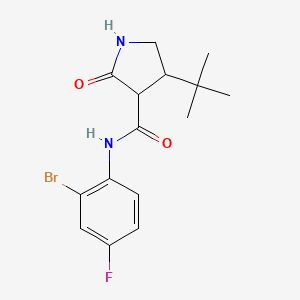
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)